4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
Overview
Description
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C10H13NO3S. It is known for its unique structure, which includes a thiomorpholine ring substituted with a hydroxyphenyl group and two oxygen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of 4-hydroxybenzaldehyde with thiomorpholine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as methanol and a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure high throughput and consistent product quality. The use of automated systems for monitoring and controlling reaction parameters is common to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl derivatives .
Scientific Research Applications
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)morpholine: Similar structure but lacks the sulfur atom.
4-(4-Hydroxyphenyl)piperidine: Contains a piperidine ring instead of a thiomorpholine ring.
4-(4-Hydroxyphenyl)thiazolidine: Features a thiazolidine ring instead of a thiomorpholine ring.
Uniqueness
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both a hydroxyphenyl group and a thiomorpholine ring with two oxygen atoms. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHOLIWPDBJMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618737 | |
Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103661-13-8 | |
Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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